molecular formula C16H34N2OS B14250106 16-Sulfanylhexadecanehydrazide CAS No. 404832-47-9

16-Sulfanylhexadecanehydrazide

Cat. No.: B14250106
CAS No.: 404832-47-9
M. Wt: 302.5 g/mol
InChI Key: RIIYECJRDZTMED-UHFFFAOYSA-N
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Description

16-Sulfanylhexadecanehydrazide: is an organic compound characterized by the presence of a sulfanyl group (-SH) and a hydrazide group (-CONHNH2) attached to a hexadecane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Sulfanylhexadecanehydrazide typically involves the reaction of hexadecanoyl chloride with hydrazine hydrate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecanoyl hydrazide, which is then treated with thiol reagents to introduce the sulfanyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 16-Sulfanylhexadecanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

Chemistry: 16-Sulfanylhexadecanehydrazide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological molecules makes it a promising candidate for further investigation.

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its unique chemical properties make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 16-Sulfanylhexadecanehydrazide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydrazide group can interact with carbonyl groups in biological molecules, leading to the formation of hydrazones. These interactions can modulate various biochemical pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

    Hexadecanoyl hydrazide: Lacks the sulfanyl group but shares the hydrazide functionality.

    16-Sulfanylhexadecanoic acid: Contains the sulfanyl group but lacks the hydrazide functionality.

    Hexadecane-1-thiol: Contains the sulfanyl group but lacks the hydrazide functionality.

Uniqueness: 16-Sulfanylhexadecanehydrazide is unique due to the presence of both the sulfanyl and hydrazide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

404832-47-9

Molecular Formula

C16H34N2OS

Molecular Weight

302.5 g/mol

IUPAC Name

16-sulfanylhexadecanehydrazide

InChI

InChI=1S/C16H34N2OS/c17-18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-20/h20H,1-15,17H2,(H,18,19)

InChI Key

RIIYECJRDZTMED-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCC(=O)NN)CCCCCCCS

Origin of Product

United States

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